1-Chloro-4-(4-chlorophenyl)butan-2-one
Description
1-Chloro-4-(4-chlorophenyl)butan-2-one is a chlorinated aromatic compound with the molecular formula C₁₀H₉Cl₂O and a molecular weight of 215.09 g/mol. Structurally, it features a ketone group at position 2 of the butane chain, a chlorine atom at position 1, and a 4-chlorophenyl group at position 4 (Figure 1). Its synthesis often involves nucleophilic substitution reactions, such as the treatment of 4-(4-chlorophenyl)phthalazin-1(2H)-one with phosphorus oxychloride (POCl₃) .
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5H,3,6-7H2 |
InChI Key |
PYVVKHATFNSRKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Lipophilicity : The dual chlorine substituents in this compound enhance its lipophilicity compared to analogs with methoxy or sulfonyl groups, favoring solubility in organic solvents like dichloromethane .
- Density and Boiling Points : The methylsulfonyl derivative exhibits higher density (1.313 g/cm³) and a predicted boiling point of 363.5°C due to strong polar interactions .
Key Observations :
- Positional Effects: The ketone’s position (butan-1-one vs. butan-2-one) significantly alters reactivity. For example, 4'-chlorobutyrophenone’s ketone at position 1 is more accessible for Grignard additions than the butan-2-one derivatives .
- Leaving Group Efficiency : The bromine atom in 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one improves substitution efficiency compared to chlorine .
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